N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorobenzenesulfonamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,3-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of a nitro group would produce an amine. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as COX and LOX enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to its inflammatory derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)benzamide: This compound shares a similar acetylphenyl structure but lacks the dichlorobenzenesulfonamide moiety.
2-acetylphenylamine: This is a precursor in the synthesis of N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide and has similar reactivity.
Uniqueness
This compound is unique due to the presence of both the acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-5-2-3-7-12(10)17-21(19,20)13-8-4-6-11(15)14(13)16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGVGYEUCQFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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